2-nitro-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(trifluoromethyl)aniline, also known as 2-nitro-4-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of trifluoromethylbenzene, followed by reduction. One common method includes the nitration of benzotrifluoride to produce a mixture of nitrotrifluoromethylbenzenes. The desired 2-nitrotrifluoromethylbenzene is then separated and reduced to this compound using hydrogen in the presence of catalysts and acid acceptors .
Analyse Chemischer Reaktionen
2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen and catalysts, forming 2-amino-N-(trifluoromethyl)aniline.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(trifluoromethyl)aniline is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins .
Vergleich Mit ähnlichen Verbindungen
2-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:
2-nitro-4-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns.
2-amino-N-(trifluoromethyl)aniline: The amino derivative formed by the reduction of the nitro group.
4-amino-3-nitrobenzotrifluoride: Another trifluoromethylated nitroaniline with different substitution positions
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability due to the presence of both nitro and trifluoromethyl groups.
Eigenschaften
Molekularformel |
C7H5F3N2O2 |
---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
2-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H |
InChI-Schlüssel |
QFHJYLLWCLQLHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.